![molecular formula C26H28ClN3O4 B15101273 3'-[(4-chlorophenyl)carbonyl]-1'-[3-(dimethylamino)propyl]-4'-hydroxy-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B15101273.png)
3'-[(4-chlorophenyl)carbonyl]-1'-[3-(dimethylamino)propyl]-4'-hydroxy-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
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Overview
Description
3’-(4-chlorobenzoyl)-1’-[3-(dimethylamino)propyl]-4’-hydroxy-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a spiro linkage between an indole and a pyrrole ring, with various functional groups attached, including a chlorobenzoyl group, a dimethylamino propyl group, and a hydroxy group.
Preparation Methods
The synthesis of 3’-(4-chlorobenzoyl)-1’-[3-(dimethylamino)propyl]-4’-hydroxy-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can be achieved through a multi-step process involving several key reactions:
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Starting Materials: : The synthesis begins with the preparation of the indole and pyrrole precursors. These can be synthesized through various methods, such as the Fischer indole synthesis for the indole ring and the Paal-Knorr synthesis for the pyrrole ring .
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Spiro Linkage Formation: : The spiro linkage is formed through a cyclization reaction, where the indole and pyrrole precursors are reacted under specific conditions to form the spiro compound. This step often involves the use of catalysts and specific reaction conditions to ensure the correct formation of the spiro linkage .
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Functional Group Introduction: : The functional groups, such as the chlorobenzoyl, dimethylamino propyl, and hydroxy groups, are introduced through various substitution and addition reactions. These reactions require specific reagents and conditions to achieve the desired functionalization .
Chemical Reactions Analysis
3’-(4-chlorobenzoyl)-1’-[3-(dimethylamino)propyl]-4’-hydroxy-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione undergoes several types of chemical reactions:
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Oxidation: : The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide .
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Reduction: : The carbonyl groups present in the compound can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride .
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Substitution: : The chlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols .
Scientific Research Applications
3’-(4-chlorobenzoyl)-1’-[3-(dimethylamino)propyl]-4’-hydroxy-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several applications in scientific research:
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Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis .
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Biology: : In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids .
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Medicine: : The compound is investigated for its potential pharmacological properties, including its ability to interact with specific molecular targets in the body .
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Industry: : In the industrial sector, the compound is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3’-(4-chlorobenzoyl)-1’-[3-(dimethylamino)propyl]-4’-hydroxy-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets and pathways:
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Molecular Targets: : The compound interacts with enzymes and receptors in the body, modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways .
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Pathways: : The compound can affect various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
3’-(4-chlorobenzoyl)-1’-[3-(dimethylamino)propyl]-4’-hydroxy-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can be compared with other similar spiro compounds:
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Spiro[indole-3,2’-pyrrole]: : This compound shares the same spiro linkage but lacks the additional functional groups present in the target compound .
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Spiro[indole-3,2’-pyrrolidine]: : This compound has a similar structure but with a pyrrolidine ring instead of a pyrrole ring .
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Spiro[indole-3,2’-piperidine]: : This compound features a piperidine ring, providing different chemical and biological properties compared to the target compound .
The unique combination of functional groups in 3’-(4-chlorobenzoyl)-1’-[3-(dimethylamino)propyl]-4’-hydroxy-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C26H28ClN3O4 |
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Molecular Weight |
482.0 g/mol |
IUPAC Name |
(4'E)-4'-[(4-chlorophenyl)-hydroxymethylidene]-1'-[3-(dimethylamino)propyl]-1-propylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C26H28ClN3O4/c1-4-14-29-20-9-6-5-8-19(20)26(25(29)34)21(22(31)17-10-12-18(27)13-11-17)23(32)24(33)30(26)16-7-15-28(2)3/h5-6,8-13,31H,4,7,14-16H2,1-3H3/b22-21- |
InChI Key |
UCMOICQVJPHYFY-DQRAZIAOSA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)Cl)\O)/C(=O)C(=O)N3CCCN(C)C |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)Cl)O)C(=O)C(=O)N3CCCN(C)C |
Origin of Product |
United States |
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